molecular formula C14H9IN2OS B1353880 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one CAS No. 18741-38-3

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

Cat. No. B1353880
CAS RN: 18741-38-3
M. Wt: 380.21 g/mol
InChI Key: ANCYMQMGKDRCGL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activity

6-Iodo-2-mercaptophenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit broad-spectrum antimicrobial activity, with some compounds showing moderate activity against Candida albicans and Pseudomonas aeruginosa. Notably, the antimicrobial activity is not as potent as standard drugs like ampicillin and clotrimazole (Alafeefy, 2008).

Eco-Friendly Synthesis

A series of 6-iodo-3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were synthesized using choline chloride/urea deep eutectic solvent. This method is rapid, selective, catalyst-free, and environmentally friendly, demonstrating the potential of eco-friendly synthesis for such compounds (Molnar, Klenkar, & Tarnai, 2017).

Antifungal and Antitumor Applications

6-Iodoquinazolin-4(3H)-one derivatives have been studied for their antifungal activities, with some compounds showing promising results. Additionally, certain 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives exhibit significant antitumor properties, suggesting their potential as templates for developing more potent antimicrobial and antitumor agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

Synthesis and Biological Evaluation

Some novel substituted 2-mercapto-3-phenethylquinazolines, including 6-iodo derivatives, have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds exhibit selective activities against various cancer cell lines, suggesting their potential as antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Antibacterial Activity and QSAR Studies

3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones containing 6-iodo derivatives have been synthesized and investigated for their antibacterial activity. Preliminary QSAR studies using computer-derived property descriptors have been performed, highlighting the significance of the 3-arylideneamino substituent in enhancing antibacterial activity (Nanda, Ganguli, & Chakraborty, 2007).

Antiproliferative Activity

The antiproliferative activities of novel heterocycles derived from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione, including quinazoline-4(3H)-thione derivatives, have been evaluated against various cancer cell lines. Some compounds show cytotoxic activities comparable to doxorubicin, a reference compound (Salem, Al-Mabrook, & El-Hashash, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCYMQMGKDRCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501445
Record name 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

CAS RN

18741-38-3
Record name 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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